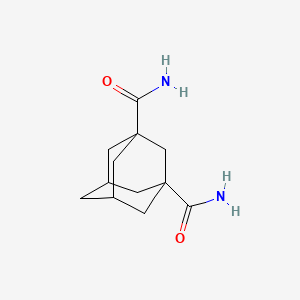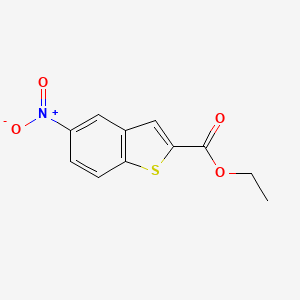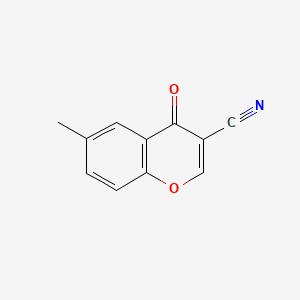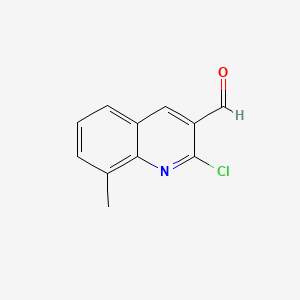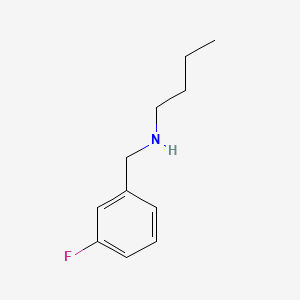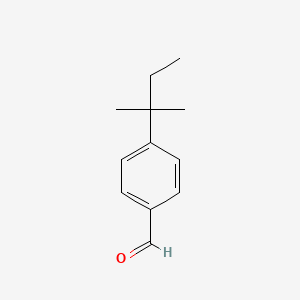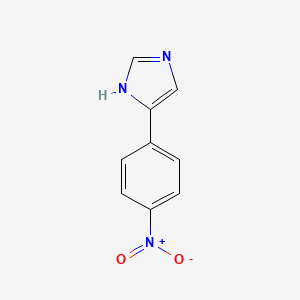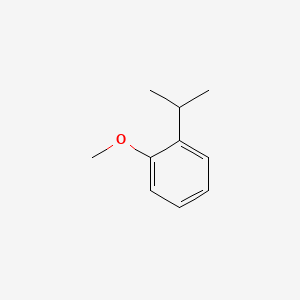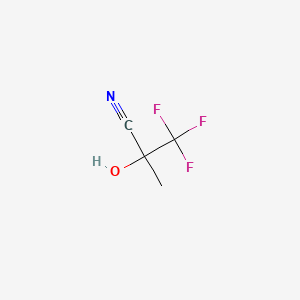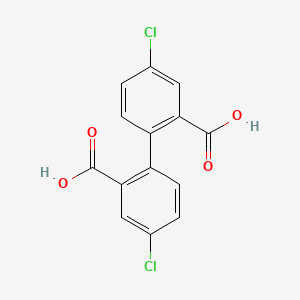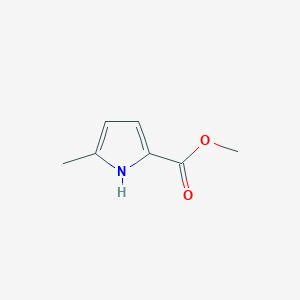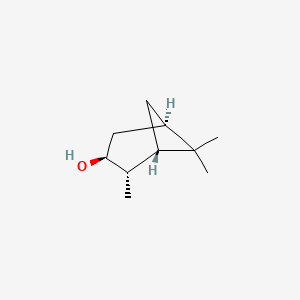
(+)-异莰醇
描述
(+)-Isopinocampheol is a bicyclic sesquiterpene that is found in a variety of plants, including the Pinaceae family, which includes species such as pine, spruce, and fir. (+)-Isopinocampheol is known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been shown to have potential applications in the medical, cosmetic, and food industries.
科学研究应用
化学合成中的改进分离技术
分离 (+)-异莰醇(布朗不对称反应氧化后处理中的副产物)非常繁琐。然而,已经开发出一种改进的方法,涉及升华过程,以更有效地促进这种分离 (Hua & Jin, 2007)。
杀虫活性
由 (+)-α-蒎烯合成的异莰醇衍生物已在包括拒食、幼虫素、生长调节和除草活性在内的各种应用中显示出潜力 (Kalechits & Kozlov, 2008)。
微生物生物转化
使用黑曲霉的微生物转化研究表明 (+)-异莰醇转化为各种羟基化产物。这表明其在生物合成和有机化学中的潜在用途 (Noma et al., 2010)。
不对称合成
(+)-异莰醇已用于氧合单萜的非对称合成,这在树皮甲虫的化学生态学中很重要。此过程有助于生产用于生物学研究和立体异构体鉴定的纯化合物 (Ganji, Svensson, & Unelius, 2020)。
基于 NMR 的结构分析
利用 NMR 数据对包括异莰醇在内的复杂天然产物进行构型分析,突出了其在药物和药学化学中用于准确结构解析的作用 (Immel, Köck, & Reggelin, 2022)。
液晶研究
已经研究了异莰醇对其液晶相取向特性的影响,提供了对液晶中分子相互作用和排列的见解 (Marx, Schmidts, & Thiele, 2009)。
属性
IUPAC Name |
(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVLJRCJUVQFA-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Isopinocampheol | |
CAS RN |
27779-29-9, 24041-60-9, 51152-11-5 | |
| Record name | Isopinocampheol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27779-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Isopinocampheol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24041-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Isopinocampheol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-isopinocampheol?
A1: (+)-Isopinocampheol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: Are there any distinct spectroscopic characteristics of (+)-isopinocampheol?
A2: Yes, the hydroxyl (OH) stretching frequencies in the infrared (IR) spectrum of (+)-isopinocampheol show significant shifts depending on the chirality of its binding partners in dimer complexes. This has been observed in studies investigating chirality recognition between (+)-isopinocampheol and other chiral molecules, such as borneol and α-fenchol. []
Q3: What is known about the conformational landscape of (+)-isopinocampheol?
A3: Research suggests that (+)-isopinocampheol predominantly exists in one main conformation. This is in contrast to the related monoterpenol α-fenchol, which exhibits hydrogen delocalization through quantum tunneling due to the presence of two low-lying, non-equivalent conformers separated by a small energy barrier. []
Q4: How does the structure of (+)-isopinocampheol relate to its reactivity in chemical reactions?
A4: The specific stereochemistry of (+)-isopinocampheol influences its reactivity in various reactions. For instance, the solvolysis rate of its tosylate ester is notably high, surpassing that of exo-camphenilol and exo-fenchol. This high reactivity is attributed to the steric strain imposed by the cis relationship between the hydroxyl group and the gem-dimethyl group in its bicyclic structure. []
Q5: Can (+)-isopinocampheol be biotransformed by microorganisms?
A5: Yes, several studies demonstrate the biotransformation of both (−)- and (+)-isopinocampheol by various fungi and bacteria. [, , ] For example, Aspergillus niger converts (+)-isopinocampheol to (+)-5-hydroxyisopinocampheol and (+)-1-hydroxyisopinocampheol. [, ] Interestingly, different microorganisms show distinct enantioselectivity towards the (+) and (−) enantiomers. [, ]
Q6: What types of products are formed during the biotransformation of (+)-isopinocampheol?
A6: Biotransformation of (+)-isopinocampheol yields diverse hydroxylated derivatives, including 1-, 2-, 4-, 5-, 7-, 8-, and 9-hydroxyisopinocampheol. Moreover, some microorganisms produce rearranged monoterpenes, including compounds with the unusual isocarane skeleton. [, ]
Q7: What factors influence the biotransformation products of (+)-isopinocampheol?
A7: The specific microorganisms used for biotransformation play a crucial role in determining the product profile. For instance, the formation of 1,3-dihydroxypinane is primarily observed with bacteria, while 3,5- or 3,7-dihydroxypinane is predominantly formed by fungi, particularly those belonging to the Zygomycotina phylum. [, ]
Q8: Does (+)-isopinocampheol exhibit antifungal activity?
A8: Studies indicate that (+)-isopinocampheol, a component of hyssop (Hyssopus officinalis) oil, contributes to the oil's antifungal activity. In combination with other oil components like L-bornyl acetate and pinocamphone, it effectively inhibits the growth of plant pathogenic fungi like Pyrenophora avenae. []
Q9: What is the role of (+)-isopinocampheol in bark beetle ecology?
A9: (+)-Isopinocampheol is a precursor to isopinocamphone, a significant component of the essential oil of hyssop. [] While not directly involved in bark beetle ecology, its enantiomer, (-)-isopinocampheol, and the related compound isopinocamphone, are found in bark beetle species. They play a role as pheromones, influencing beetle behavior and aggregation. []
Q10: Can (+)-isopinocampheol be used to study chiral recognition?
A10: Yes, (+)-isopinocampheol serves as a valuable probe for studying chiral recognition phenomena. Its interactions with chiral environments, such as those provided by chiral stationary phases in chromatography or chiral alignment media in NMR spectroscopy, can provide insights into enantioselective processes. [, ]
Q11: How is (+)-isopinocampheol utilized in NMR studies?
A11: (+)-Isopinocampheol is frequently employed as a chiral analyte in anisotropic NMR spectroscopy, particularly for investigating the enantiodiscriminating capabilities of various alignment media. [, , , , , ] Its relatively rigid structure and the presence of multiple NMR-active nuclei make it a suitable probe for measuring residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs).
Q12: What types of chiral alignment media have been used with (+)-isopinocampheol in NMR studies?
A12: Several chiral alignment media have been explored for their ability to differentiate between the enantiomers of (+)-isopinocampheol using NMR spectroscopy. These include:
- Lyotropic liquid crystalline phases of polypeptides like poly-γ-benzyl-L-glutamate (PBLG) and its enantiomer poly-γ-benzyl-D-glutamate (PBDG). [, ]
- Lyotropic liquid crystalline phases of polyglutamic acid derivatives such as poly-γ-ethyl-L-glutamate (PELG) and the newly synthesized poly-γ-S-2-methylbutyl-L-glutamate (PSMBLG). [, ]
- Lyotropic liquid crystalline phases based on helically chiral polyacetylenes. []
- Polyarylisocyanides derived from an alkyne-Pd(II) catalyst. []
Q13: What information can be obtained from these NMR studies with (+)-isopinocampheol?
A13: These studies provide valuable insights into:
Q14: Can (+)-isopinocampheol be used as a starting material for synthesizing other compounds?
A14: Yes, (+)-isopinocampheol serves as a valuable chiral building block in organic synthesis. Its rigid bicyclic framework and defined stereochemistry make it attractive for constructing complex molecules with specific stereochemical requirements. [, , , , , , ]
Q15: What are some examples of compounds synthesized from (+)-isopinocampheol?
A15: Several compounds have been synthesized from (+)-isopinocampheol, including:
- Sterically hindered enantiopure (1S,2S,3R,5R)-neoisopinocampheyl aryl ethers, prepared via the Mitsunobu reaction. [, ]
- Chiral melatonin salts of dithiophosphoric acids. []
- Optically active O,O-diterpenyl dithiophosphoric and O-terpenyl aryldithiophosphonic acids. []
- (-)-Nupharamine, a naturally occurring sesquiterpenoid piperidine alkaloid. []
- Chiral 2-methyl-5,6,7,8-tetrahydroquinolines. []
- Pinyl-3-[4-(substituent)-2-thiazole] hydrazone compounds, with potential antibacterial and antifungal properties. []
- Chiral C2-symmetric 1,10-phenanthrolines. []
- Secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series. []
Q16: What types of reactions are commonly employed when using (+)-isopinocampheol as a starting material?
A16: A range of reactions have been utilized to transform (+)-isopinocampheol into more complex molecules. These include:
- Mitsunobu reaction: For the synthesis of aryl ethers. [, ]
- Hydroboration-oxidation: For the introduction of a hydroxyl group with specific stereochemistry. []
- Cross-metathesis: For forming carbon-carbon double bonds in a controlled manner. []
- Reductive amination: For converting ketones or aldehydes into amines. []
- Michael addition followed by aza-annulation: For the synthesis of nitrogen-containing heterocycles like phenanthrolines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



